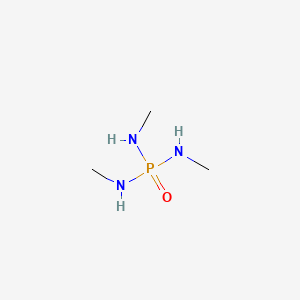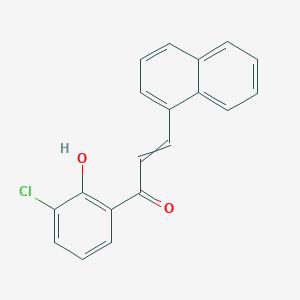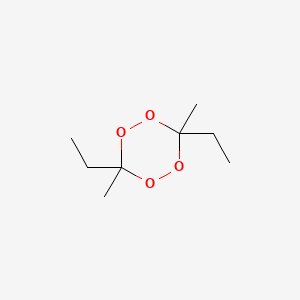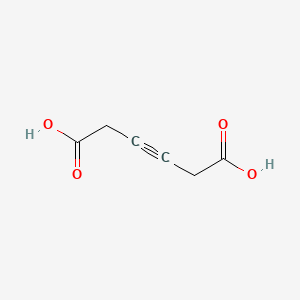![molecular formula C16H10ClNS B14736881 9-Chloro-7h-benzo[c]phenothiazine CAS No. 6314-37-0](/img/structure/B14736881.png)
9-Chloro-7h-benzo[c]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-7h-benzo[c]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family It is characterized by the presence of a chlorine atom at the 9th position of the benzo[c]phenothiazine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7h-benzo[c]phenothiazine typically involves the chlorination of benzo[c]phenothiazine. One common method is the electrophilic substitution reaction, where benzo[c]phenothiazine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-7h-benzo[c]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of alkyl, acyl, or other functional groups.
Aplicaciones Científicas De Investigación
9-Chloro-7h-benzo[c]phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of photophysical and redox properties.
Biology: Investigated for its potential as a photoredox catalyst in biological systems. It can facilitate various biochemical transformations.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Chloro-7h-benzo[c]phenothiazine involves its interaction with molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. It can also interact with biological molecules, potentially inhibiting enzymes or modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c]phenothiazine: The parent compound without the chlorine substitution.
Dibenzo[b,i]phenothiazine: An extended phenothiazine with additional fused rings.
Naphtho[2,3-b]phenothiazine: A phenothiazine derivative with a naphthalene ring.
Uniqueness
9-Chloro-7h-benzo[c]phenothiazine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and physical properties. The chlorine substitution can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can impact the compound’s photophysical properties, making it suitable for specific applications in photoredox catalysis and optoelectronics.
Propiedades
Número CAS |
6314-37-0 |
|---|---|
Fórmula molecular |
C16H10ClNS |
Peso molecular |
283.8 g/mol |
Nombre IUPAC |
9-chloro-7H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H10ClNS/c17-11-6-8-15-14(9-11)18-13-7-5-10-3-1-2-4-12(10)16(13)19-15/h1-9,18H |
Clave InChI |
GPAVZFFLKQQJEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


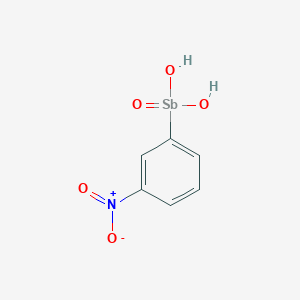

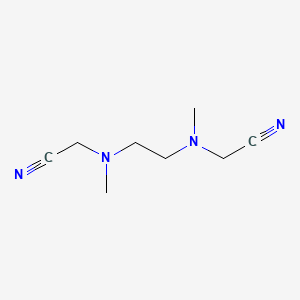
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
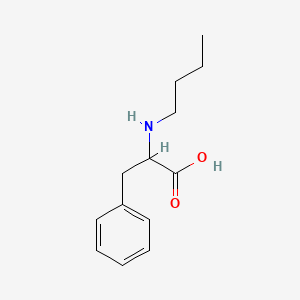
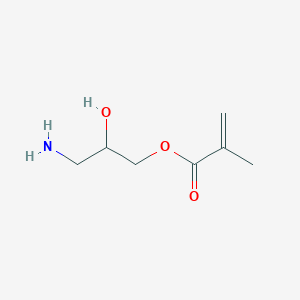
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
